molecular formula C23H26ClN7O2 B11508244 1-{[(5-amino-1H-tetrazol-1-yl)acetyl](3-chlorophenyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide

1-{[(5-amino-1H-tetrazol-1-yl)acetyl](3-chlorophenyl)amino}-N-(2-methylphenyl)cyclohexanecarboxamide

Cat. No.: B11508244
M. Wt: 467.9 g/mol
InChI Key: BUWOXHWSOWMYDT-UHFFFAOYSA-N
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Description

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a chlorophenyl group, and a cyclohexane carboxamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the chlorophenyl and cyclohexane carboxamide groups. The synthetic route typically starts with the preparation of the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The reaction conditions often require the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as its ability to inhibit certain biological pathways or its use as a drug candidate.

    Industry: The compound can be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE include:

    5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: This compound shares a similar tetrazole ring structure but differs in the substituents attached to the ring.

    (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(2-methylphenyl)methanone: This compound also features a chlorophenyl group and a tetrazole ring, but with different functional groups attached.

The uniqueness of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(3-CHLOROPHENYL)ACETAMIDO]-N-(2-METHYLPHENYL)CYCLOHEXANE-1-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H26ClN7O2

Molecular Weight

467.9 g/mol

IUPAC Name

1-(N-[2-(5-aminotetrazol-1-yl)acetyl]-3-chloroanilino)-N-(2-methylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C23H26ClN7O2/c1-16-8-3-4-11-19(16)26-21(33)23(12-5-2-6-13-23)31(18-10-7-9-17(24)14-18)20(32)15-30-22(25)27-28-29-30/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,26,33)(H2,25,27,29)

InChI Key

BUWOXHWSOWMYDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2(CCCCC2)N(C3=CC(=CC=C3)Cl)C(=O)CN4C(=NN=N4)N

Origin of Product

United States

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